2-(1-benzofuran-4-yl)acetonitrile
Description
Properties
CAS No. |
84549-02-0 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxime-Mediated Cyclization
A prominent method involves 2-hydroxyacetophenone derivatives. The hydroxyl group is first protected as a benzyl ether, followed by conversion to an oxime using hydroxylamine. Subsequent treatment with aromatic haloaldehydes in the presence of NaH yields O-aryl oxime intermediates. Cyclization under acidic conditions (HCl-AcOH) generates 7-hydroxy-2-aryl-1-benzofuran-5-carbaldehyde. While this route primarily targets formyl-substituted benzofurans, the aldehyde group at position 5 can be further functionalized to introduce nitriles. For example, reductive amination of the aldehyde to a primary amine, followed by Sandmeyer reaction, could yield the nitrile group. However, this approach requires precise regiocontrol to position the nitrile at the 4-position.
Ethynyl Alcohol Cyclization
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) reacts with ethynyl cyclopentanol to form an ether intermediate, which undergoes acid-catalyzed cyclization to produce 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde. Adapting this method, substitution of ethynyl cyclopentanol with propargyl acetonitrile could directly introduce the nitrile moiety at position 4. However, the stability of propargyl nitriles under cyclization conditions remains untested and may require optimization.
Functional Group Interconversion Strategies
Aldehyde to Nitrile Conversion
Benzofuran-4-carbaldehydes serve as versatile intermediates. Conversion to the corresponding nitrile involves formation of an aldoxime (using hydroxylamine hydrochloride) followed by dehydration with reagents like phosphorus oxychloride (POCl3) or tosyl chloride. For instance, treatment of 1-benzofuran-4-carbaldehyde with hydroxylamine in ethanol yields the aldoxime, which upon heating with acetic anhydride, produces the nitrile in 75–85% yield.
Carboxylic Acid Derivatives
Hydrolysis of 4-cyano-substituted esters or amides provides an alternative pathway. For example, ethyl 1-benzofuran-4-cyanoacetate undergoes saponification with aqueous NaOH to yield the carboxylic acid, which is then dehydrated using PCl5 to form the nitrile. This method is limited by the availability of starting materials and the harsh conditions required for dehydration.
Comparative Analysis of Synthetic Routes
Purification and Impurity Control
High-purity this compound is critical for pharmaceutical applications. Source highlights the importance of solvent selection and reaction temperature in minimizing impurities. For example, using acetonitrile as both solvent and reactant at –30°C to 0°C suppresses the formation of methoxy and des-fluoro byproducts. Recrystallization from petroleum ether or ethyl acetate/hexane mixtures further enhances purity to >99%.
Industrial Scalability and Process Optimization
Large-scale synthesis prioritizes cost-effectiveness and safety. The bromination-cyanation route, despite moderate yields, is favored for its simplicity and compatibility with continuous flow systems. Conversely, Mitsunobu reactions, while efficient, face scalability challenges due to the stoichiometric use of triphenylphosphine and azodicarboxylates. Recent advances in catalytic Mitsunobu-like reactions may address this limitation .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include benzofuran-4-carboxylic acid derivatives, benzofuran-4-amine derivatives, and various substituted benzofuran compounds .
Scientific Research Applications
2-(1-Benzofuran-4-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-benzofuran-4-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ in core heterocycles, substituents, and electronic properties. Key comparisons are summarized below:
Table 1: Comparative Analysis of 2-(1-Benzofuran-4-yl)acetonitrile and Analogs
Detailed Comparisons
[5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile
- Structure: This analog (C₁₆H₁₁NO₃) features hydroxyl groups at the 5-position of the benzofuran ring and the para-position of the attached phenyl group .
- Properties: The hydroxyl groups increase polarity and solubility in polar solvents (e.g., water or ethanol).
- Applications: Likely used in antioxidant research or as a synthetic intermediate for bioactive molecules due to phenolic moieties .
2-(1H-Pyrazol-4-yl)acetonitrile
- Structure : Replaces benzofuran with a pyrazole ring (C₅H₅N₃), introducing two nitrogen atoms in the heterocycle .
- Its smaller size may improve metabolic stability in drug candidates.
- Applications : Used in medicinal chemistry for constructing nitrogen-rich scaffolds, such as kinase inhibitors or antimicrobial agents .
2-(4-Benzoylphenyl)acetonitrile
- Structure: Contains a benzophenone moiety (C₁₅H₁₁NO), where the ketone group is electron-withdrawing .
- Properties : The benzoyl group reduces electron density at the nitrile, altering reactivity in nucleophilic additions or cyclization reactions.
- Applications: Cited in Journal of Medicinal Chemistry as a precursor for cannabinoid receptor modulators and photochemical probes .
Electronic and Reactivity Profiles
- Target Compound: DFT studies on similar benzofuran derivatives suggest non-planar molecular geometries, with HOMO/LUMO orbitals localized on the aromatic system. This distribution favors electrophilic substitution reactions at the benzofuran ring .
- Hydroxylated Analog : Polar substituents (-OH) lower LUMO energy, enhancing electron-accepting capacity for redox reactions .
- Pyrazole Analog : Pyrazole’s nitrogen atoms contribute to a lower HOMO, favoring participation in charge-transfer complexes .
- Benzoylphenyl Analog : The electron-withdrawing benzoyl group deactivates the nitrile, directing reactivity toward conjugate additions or photochemical transformations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-benzofuran-4-yl)acetonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of substituted phenolic precursors followed by nitrile functionalization. For example, benzofuran ring formation via acid-catalyzed cyclization of 4-hydroxyacetophenone derivatives, with subsequent cyanoethylation using acrylonitrile under basic conditions. Optimization strategies include:
- Temperature control (80–120°C) to minimize side reactions.
- Solvent selection (e.g., DMF or THF) to enhance intermediate solubility.
- Catalysts (e.g., K₂CO₃) to improve reaction kinetics .
- Yield improvements (≥70%) are achievable via real-time monitoring (TLC/HPLC) and purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and nitrile carbon (δ ~120 ppm).
- IR : Confirms C≡N stretch (2240–2260 cm⁻¹) and benzofuran C-O-C vibrations (1250–1300 cm⁻¹).
- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 158).
- Data interpretation should cross-reference with computational predictions (e.g., PubChem spectral libraries) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives for enhanced pharmacological properties?
- Methodological Answer :
- Introduce substituents (e.g., halogens, methyl groups) at the benzofuran 5-position or nitrile chain to modulate bioactivity.
- Test derivatives in in vitro assays (e.g., antimicrobial MIC assays, enzyme inhibition). For example, fluorination at the benzofuran 5-position increases lipophilicity, enhancing membrane permeability in antimicrobial studies .
- Correlate electronic (Hammett constants) and steric parameters with activity trends using multivariate regression .
Q. What computational modeling strategies are suitable for predicting target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., fungal CYP51 or bacterial topoisomerase IV). Prioritize binding poses with ΔG ≤ -7 kcal/mol.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The nitrile group’s electron-withdrawing nature reduces HOMO energy, favoring nucleophilic interactions .
Q. How should researchers resolve contradictions in reported biological activity data for benzofuran-acetonitrile derivatives?
- Methodological Answer :
- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) to control variables like inoculum size and growth media.
- Validate target specificity using knockout strains or competitive binding assays.
- Address discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) by re-evaluating compound stability under assay conditions (e.g., pH-dependent degradation) .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways of this compound?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for phase I metabolites (e.g., hydroxylation at benzofuran 7-position).
- Stability studies : Use accelerated degradation conditions (40°C/75% RH) to identify hydrolysis products (e.g., carboxylic acid derivatives).
- Isotope labeling (¹⁴C-nitrile) tracks metabolic fate in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
